N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
Description
N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a sulfanylacetamide moiety and a furylmethyl group. Its synthesis typically involves alkylation reactions of triazolopyrimidine thiones with α-chloroacetamides under basic conditions (e.g., KOH or K₂CO₃) .
Properties
Molecular Formula |
C12H11N5O2S |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H11N5O2S/c18-10(14-7-9-3-1-6-19-9)8-20-12-16-15-11-13-4-2-5-17(11)12/h1-6H,7-8H2,(H,14,18) |
InChI Key |
IJSLAMSIVGTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2SCC(=O)NCC3=CC=CO3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Formation of the Triazolo-Pyrimidine Core:
- The initial step involves the synthesis of the triazolo-pyrimidine structure. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group:
- The sulfanyl group is introduced by reacting the triazolo-pyrimidine intermediate with a suitable thiol or sulfide reagent. Common reagents include thiourea or sodium sulfide, which facilitate the formation of the thioether bond.
-
- The final step involves acylation to form the acetamide moiety. This is typically done using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield the desired compound.
Reagents and Conditions
The following table summarizes key reagents and conditions used in each step of the synthesis:
| Step | Reagents/Conditions |
|---|---|
| Triazolo-Pyrimidine Formation | Hydrazine derivatives, pyrimidines, acidic/basic conditions |
| Sulfanyl Group Introduction | Thiourea or sodium sulfide |
| Acetamide Formation | Acetic anhydride/acetyl chloride, triethylamine |
Analytical Techniques
To ensure the purity and structural integrity of N-(2-Furylmethyl)-2-(triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide, various analytical techniques are employed:
High-Performance Liquid Chromatography (HPLC): Used for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and elucidation of functional groups.
Mass Spectrometry (MS): Confirms molecular weight and composition.
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including anticancer and antimicrobial effects. The unique combination of functional groups in N-(2-Furylmethyl)-2-(triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide may enhance its interaction with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Table
The following table highlights some related compounds and their associated biological activities:
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide exhibit promising antiviral properties. For instance, derivatives of furan-containing compounds have been reported as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that modifications to the furan structure may enhance antiviral efficacy against coronaviruses .
Antitumor Properties
The triazolo-pyrimidine core has shown potential as an antitumor agent. Research indicates that various derivatives of this scaffold can inhibit cell proliferation in cancer cell lines by interfering with specific signaling pathways. The incorporation of the furan moiety may further modulate these effects, enhancing selectivity and potency .
Neuroprotective Effects
Compounds with similar structures have been studied for their neuroprotective effects. For example, certain triazino-benzimidazole derivatives have demonstrated potential as adenosine receptor antagonists, which are vital in neuroprotection against dopaminergic neurotoxins . This suggests that this compound may also possess neuroprotective properties worth exploring.
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Triazolo-Pyrimidine Core : This typically involves cyclization reactions using appropriate precursors.
- Introduction of the Furan Moiety : The furan group can be introduced via electrophilic substitution or coupling reactions.
- Final Acetamide Formation : The acetamide group is added to complete the synthesis.
Case Study 1: Antiviral Screening
In a recent screening study, derivatives similar to this compound were tested against SARS-CoV-2 Mpro. Results indicated significant inhibition at micromolar concentrations, highlighting the potential for further development as antiviral agents .
Case Study 2: Antitumor Activity Assessment
A series of compounds derived from the triazolo-pyrimidine scaffold were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that specific modifications enhanced their activity against breast and lung cancer models .
Mechanism of Action
The mechanism by which N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function to alter cellular signaling pathways.
Altering Gene Expression: Affecting transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Activity Comparison of Sulfanylacetamide Derivatives
Key Observations:
- Anti-Exudative Activity : Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl) on the acetamide nitrogen exhibit enhanced anti-exudative effects, likely due to improved electrophilicity and target binding .
- Anticancer Potential: Expansion of the triazole system into fused quinoxaline or pyridine rings (e.g., bis-triazoloquinoxaline derivatives) correlates with Topo II inhibition and cytotoxicity, suggesting broader heterocyclic systems enhance DNA interaction .
- Synthetic Yields : Alkylation reactions with K₂CO₃ or KOH generally yield 68–74% for triazolopyrimidine analogs, though yields may vary with steric hindrance from substituents .
Substituent Effects on Pharmacokinetics
- Furan vs. Oxazole : The furan ring in N-(2-furylmethyl) analogs may confer metabolic stability compared to oxazole-containing derivatives (e.g., ), as furans are less prone to oxidative degradation .
- Halogenation : Chlorine and trifluoromethyl groups (e.g., ) improve lipophilicity and membrane permeability, critical for CNS or intracellular targets .
- Aromatic vs. Aliphatic Chains : Phenyl or fluorophenyl groups enhance π-π stacking with enzymes, while aliphatic chains (e.g., cyclopentyl in ) may optimize solubility and bioavailability .
Mechanisms of Action
- Anti-Exudative Compounds : Likely inhibit cyclooxygenase (COX) or inflammatory cytokines, akin to diclofenac, though specific targets require validation .
- Anticancer Agents: Topo II inhibition and DNA intercalation are proposed mechanisms for triazoloquinoxaline derivatives, leading to cell cycle arrest (G2/M phase) and apoptosis .
Biological Activity
N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a furylmethyl group and a sulfanyl acetamide structure. The chemical formula is CHNOS, with a molecular weight of approximately 276.33 g/mol. Its structural complexity suggests potential interactions with various biological targets.
1. Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
A study focusing on related triazolo-pyrimidines demonstrated that they can inhibit tyrosine kinases, which are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro studies have demonstrated that these compounds disrupt bacterial cell wall synthesis and function as potent inhibitors of bacterial growth .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds derived from triazole and pyrimidine frameworks have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Research has indicated that these compounds can modulate inflammatory responses in cellular models, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of triazolo-pyrimidine derivatives, including this compound, assessed their cytotoxic effects on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Research Findings Summary
| Biological Activity | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Tyrosine kinase inhibition | Significant cytotoxicity in cancer cell lines |
| Antimicrobial | Cell wall synthesis disruption | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Cytokine modulation | Reduction in inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
